
(3R)-2,6-Dimethylhept-4-yn-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-2,6-Dimethylhept-4-yn-3-ol is an organic compound with the molecular formula C9H16O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a hept-4-yne chain, with two methyl groups attached to the second and sixth carbon atoms. The (3R) designation indicates the specific spatial arrangement of the atoms around the chiral center.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-2,6-Dimethylhept-4-yn-3-ol can be achieved through several methods. One common approach involves the use of stereoselective reactions to ensure the correct chiral configuration. For example, the compound can be synthesized via the addition of a propargyl group to a chiral auxiliary, followed by reduction and deprotection steps. The reaction conditions typically involve the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes can be employed to facilitate the addition of alkynes to carbonyl compounds, followed by hydrogenation to produce the desired alcohol. The reaction conditions are optimized to ensure high enantioselectivity and minimal by-product formation.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-2,6-Dimethylhept-4-yn-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) or Jones reagent in acetone.
Reduction: Hydrogen gas (H2) with Pd/C or Lindlar’s catalyst in ethanol.
Substitution: SOCl2 in pyridine or PBr3 in ether.
Major Products
Oxidation: Formation of 2,6-dimethylhept-4-yn-3-one.
Reduction: Formation of 2,6-dimethylhept-4-ene-3-ol or 2,6-dimethylheptane-3-ol.
Substitution: Formation of 2,6-dimethylhept-4-yn-3-yl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
(3R)-2,6-Dimethylhept-4-yn-3-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored as a precursor for the synthesis of pharmaceuticals, particularly those requiring chiral purity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of (3R)-2,6-Dimethylhept-4-yn-3-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyl group can form hydrogen bonds with active sites, while the alkyne group can participate in covalent modifications. The molecular targets and pathways involved vary based on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
(3R)-2,6-Dimethylhept-4-yn-3-ol can be compared with other similar compounds, such as:
(3S)-2,6-Dimethylhept-4-yn-3-ol: The enantiomer with the opposite chiral configuration.
2,6-Dimethylhept-4-yn-3-one: The oxidized form of the compound.
2,6-Dimethylhept-4-ene-3-ol: The reduced form of the compound.
The uniqueness of this compound lies in its specific chiral configuration, which can significantly influence its reactivity and interactions in chemical and biological systems.
Eigenschaften
CAS-Nummer |
561321-82-2 |
|---|---|
Molekularformel |
C9H16O |
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
(3R)-2,6-dimethylhept-4-yn-3-ol |
InChI |
InChI=1S/C9H16O/c1-7(2)5-6-9(10)8(3)4/h7-10H,1-4H3/t9-/m0/s1 |
InChI-Schlüssel |
RZQCKHGOJBNXKO-VIFPVBQESA-N |
Isomerische SMILES |
CC(C)C#C[C@@H](C(C)C)O |
Kanonische SMILES |
CC(C)C#CC(C(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-[(triphenylsilyl)sulfanyl]trisilane](/img/structure/B14216689.png)

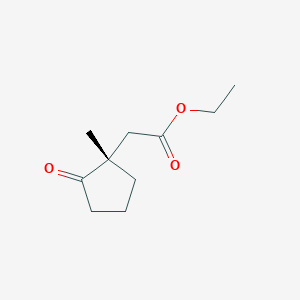
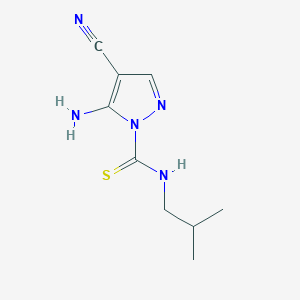
amino}phenol](/img/structure/B14216717.png)
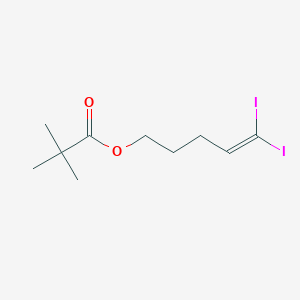
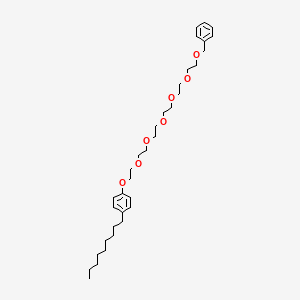
![2,3,4,4a,7,12a-Hexahydroisoindolo[2,1-b]isoquinolin-5(1H)-one](/img/structure/B14216724.png)
![Methyl 2-{2-[3-(furan-2-yl)-4H-pyrazol-4-ylidene]hydrazinyl}benzoate](/img/structure/B14216729.png)
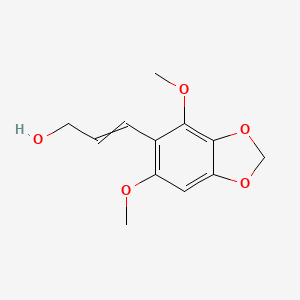

![N~4~,N~5~-Bis(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-4,5-diamine](/img/structure/B14216751.png)
![2-[6-(Furan-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14216756.png)
